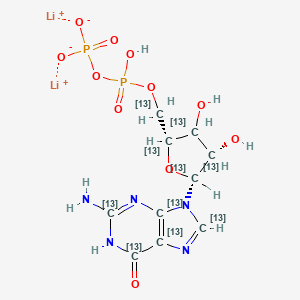![molecular formula C24H33NO7 B12389002 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrolides, which are characterized by large macrocyclic lactone rings. The presence of multiple hydroxyl groups and a distinctive bicyclic structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid involves several steps, including the formation of the macrocyclic lactone ring and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Addition: The double bonds in the bicyclic structure can undergo addition reactions with halogens or hydrogen.
Wissenschaftliche Forschungsanwendungen
6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study macrolide synthesis and reactivity.
Biology: It serves as a tool to investigate the biological activity of macrolides and their interactions with cellular targets.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid include other macrolides such as:
Erythromycin: A well-known antibiotic with a similar macrocyclic lactone structure.
Azithromycin: Another antibiotic with a modified lactone ring, offering improved pharmacokinetic properties.
Zearalenone: A mycotoxin with a related bicyclic structure, used in studies of estrogenic activity.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C24H33NO7 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid |
InChI |
InChI=1S/C24H33NO7/c1-17-9-8-12-19(25-31-14-7-3-6-13-22(28)29)11-5-2-4-10-18-15-20(26)16-21(27)23(18)24(30)32-17/h4,10,15-17,26-27H,2-3,5-9,11-14H2,1H3,(H,28,29)/b10-4+,25-19-/t17-/m0/s1 |
InChI-Schlüssel |
YKFZFNYWFDMOTH-QTDPZHDSSA-N |
Isomerische SMILES |
C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



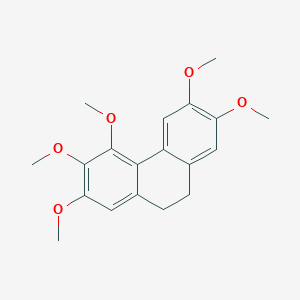
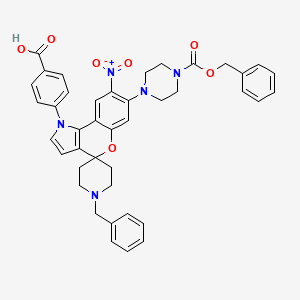
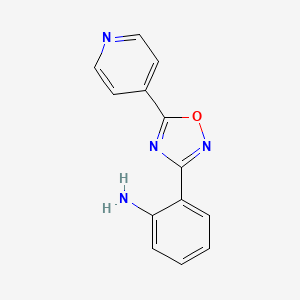

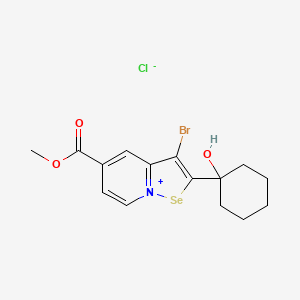
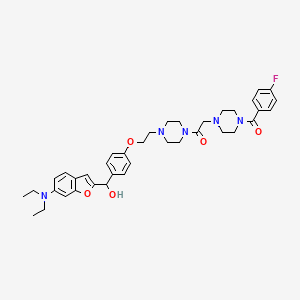

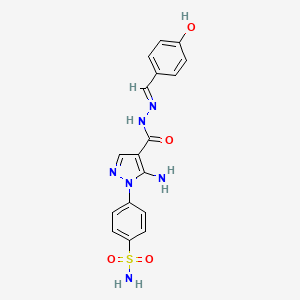
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

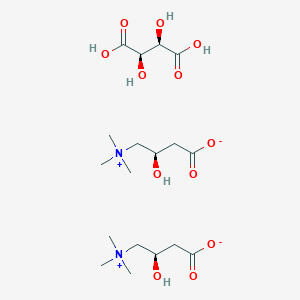
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
